4,5-Dimethylbenzo[d]isothiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
4,5-dimethyl-1,2-benzothiazole |
InChI |
InChI=1S/C9H9NS/c1-6-3-4-9-8(7(6)2)5-10-11-9/h3-5H,1-2H3 |
InChI Key |
ZUEPMEYABXTNLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)SN=C2)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 4,5 Dimethylbenzo D Isothiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
Structural Elucidation via ¹H NMR and ¹³C NMR Spectroscopic Analysis
The structure of 4,5-Dimethylbenzo[d]isothiazole (C₉H₉NS) suggests a distinct pattern of signals in both ¹H and ¹³C NMR spectra. The aromatic portion of the molecule contains two adjacent protons, while two methyl groups are attached to the benzene (B151609) ring.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals:
Two signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two protons on the benzene ring (H-6 and H-7). Due to their adjacency, these protons would appear as doublets, coupling with each other.
Two signals in the aliphatic region (typically δ 2.0-3.0 ppm) corresponding to the two methyl groups (at C-4 and C-5). These would appear as singlets as they have no adjacent protons to couple with. The precise chemical shift of each methyl group would be influenced by its proximity to the heteroatoms in the isothiazole (B42339) ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to display nine unique signals, corresponding to each carbon atom in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent.
Seven signals would be expected in the aromatic/olefinic region (typically δ 110-160 ppm) for the seven sp²-hybridized carbons of the bicyclic ring system.
Two signals would appear in the aliphatic region (typically δ 15-25 ppm) for the two methyl carbons.
The following tables present the predicted NMR data for this compound.
| Predicted ¹H NMR Data (in CDCl₃) | |||
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
| H-7 | ~7.8 - 8.2 | Doublet (d) | ~7-9 Hz |
| H-6 | ~7.2 - 7.6 | Doublet (d) | ~7-9 Hz |
| C5-CH₃ | ~2.4 - 2.6 | Singlet (s) | N/A |
| C4-CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A |
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Carbon Assignment | Predicted δ (ppm) |
| C-3a | ~150 - 155 |
| C-7a | ~145 - 150 |
| C-3 | ~140 - 145 |
| C-5 | ~135 - 140 |
| C-4 | ~130 - 135 |
| C-6 | ~125 - 130 |
| C-7 | ~120 - 125 |
| C5-CH₃ | ~18 - 22 |
| C4-CH₃ | ~15 - 19 |
Dynamic NMR and Conformational Dynamics of this compound
Dynamic NMR (DNMR) is used to study chemical processes that occur on a similar timescale to the NMR experiment, such as conformational changes or rotations around bonds. For a molecule like this compound, a potential area of study would be the rotational dynamics of the two methyl groups.
At room temperature, the rotation of these methyl groups is typically very fast, resulting in sharp singlet signals in the ¹H NMR spectrum. However, if significant steric hindrance were present between the adjacent methyl groups or with the isothiazole ring, cooling the sample to a very low temperature could potentially slow this rotation. If the rotation becomes slow enough on the NMR timescale, this could lead to broadening of the methyl signals or, in extreme cases, decoalescence into multiple signals. However, for simple methyl groups on a benzene ring, the energy barrier to rotation is generally low, and such dynamic effects are typically not observed except at experimentally inaccessible low temperatures. No dynamic NMR studies have been reported for this specific compound.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₉H₉NS. HRMS would be used to confirm this composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙ or [M+H]⁺).
| Predicted HRMS Data | |
| Molecular Formula | C₉H₉NS |
| Calculated Exact Mass | 163.0456 |
| Ion Type | [M]⁺˙ or [M+H]⁺ |
| Predicted HRMS (m/z) | 163.0456 (for [M]⁺˙) or 164.0534 (for [M+H]⁺) |
Ionization Techniques and Tandem Mass Spectrometry
Various ionization techniques can be employed to generate ions from the sample molecules. Electron Ionization (EI) is a common hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Softer ionization methods like Electrospray Ionization (ESI) typically produce the protonated molecule [M+H]⁺ with minimal fragmentation.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. The predicted fragmentation of this compound would likely proceed through several key pathways:
Loss of a Methyl Radical: A common fragmentation for methylated aromatic compounds is the loss of a methyl radical (·CH₃, 15 Da) to form a stable, even-electron cation at m/z 148.
Ring Cleavage: The heterocyclic isothiazole ring may undergo cleavage. A plausible pathway involves the loss of a cyanothioformyl radical (·SCN) or related fragments.
Loss of Acetonitrile (B52724): Rearrangement followed by the elimination of a neutral acetonitrile molecule (CH₃CN, 41 Da) is another possible pathway for substituted benzisothiazoles.
| Predicted Mass Spectrometry Fragmentation Data | ||
| Predicted m/z | Possible Identity | Proposed Neutral Loss |
| 163 | [C₉H₉NS]⁺˙ | Molecular Ion |
| 148 | [C₈H₆NS]⁺ | ·CH₃ |
| 135 | [C₉H₉]⁺ | ·NS |
| 121 | [C₈H₇S]⁺ | ·HCN |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum provides information about the functional groups present in the molecule. The spectrum of this compound is expected to show several characteristic absorption bands.
Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.
Aliphatic C-H Stretching: Medium to strong bands corresponding to the methyl groups will appear just below 3000 cm⁻¹, typically in the 2850-2975 cm⁻¹ region.
C=C and C=N Stretching: Aromatic ring and isothiazole ring stretching vibrations will produce several medium to strong bands in the 1450-1650 cm⁻¹ region.
Aliphatic C-H Bending: Bending vibrations for the methyl groups are expected around 1375-1465 cm⁻¹.
C-H Out-of-Plane Bending: Vibrations for the two adjacent aromatic protons will result in a strong band in the 800-850 cm⁻¹ region, characteristic of 1,2,3,4-tetrasubstituted benzene derivatives.
C-S Stretching: C-S bond vibrations are typically weak and appear in the fingerprint region, often around 600-800 cm⁻¹.
| Predicted Infrared (IR) Spectroscopy Data | ||
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch | Aromatic | 3050 - 3150 |
| C-H Stretch | Methyl (Aliphatic) | 2850 - 2975 |
| C=C / C=N Stretch | Aromatic/Heterocyclic Ring | 1450 - 1650 |
| C-H Bend | Methyl (Aliphatic) | 1375 - 1465 |
| C-H Bend | Aromatic (Out-of-Plane) | 800 - 850 |
| C-S Stretch | Thioether-like | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Electronic Transitions and Chromophoric Properties of this compound
A comprehensive search of scientific literature and chemical databases did not yield specific experimental or theoretical data regarding the ultraviolet-visible (UV-Vis) absorption spectroscopy of this compound. While the benzo[d]isothiazole core acts as a chromophore, the precise absorption maxima (λmax), molar absorptivity (ε), and the nature of its electronic transitions (e.g., π → π* or n → π*) are not documented in the available resources.
The chromophoric properties of this molecule arise from the conjugated system of the fused benzene and isothiazole rings. The introduction of two methyl groups at the 4 and 5 positions on the benzene ring is expected to have a slight bathochromic (red shift) effect on the absorption spectrum due to their electron-donating inductive effects, which can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). However, without experimental data, a quantitative analysis of these properties remains speculative.
Table 3.4.1: Hypothetical UV-Vis Absorption Data for this compound
| Parameter | Value | Solvent |
|---|---|---|
| λmax (nm) | Data Not Available | N/A |
| Molar Absorptivity (ε, M-1cm-1) | Data Not Available | N/A |
Fluorescence Spectroscopy and Photophysical Investigations
Quantum Yield Determination and Emission Profile Analysis
Specific research detailing the fluorescence spectroscopy, including the emission profile and fluorescence quantum yield (ΦF), of this compound could not be located in the surveyed scientific literature. The fluorescence of a molecule is dependent on its ability to emit a photon from an excited electronic state. While many heterocyclic aromatic compounds are known to be fluorescent, this property is highly sensitive to the specific molecular structure and its environment.
An analysis of the emission profile would involve determining the excitation and emission wavelengths, the Stokes shift (the difference between the absorption and emission maxima), and the shape of the emission spectrum. The quantum yield, a critical measure of fluorescence efficiency, would require experimental determination using a comparative method with a known standard. Without dedicated photophysical studies on this specific compound, no data on its emissive properties or fluorescence efficiency can be provided.
Table 3.5.1: Hypothetical Fluorescence Data for this compound
| Parameter | Value | Excitation Wavelength (nm) | Solvent |
|---|---|---|---|
| Emission λmax (nm) | Data Not Available | N/A | N/A |
| Fluorescence Quantum Yield (ΦF) | Data Not Available | N/A | N/A |
Computational Chemistry and Theoretical Modeling of 4,5 Dimethylbenzo D Isothiazole
Quantum Chemical Calculations (Density Functional Theory and Time-Dependent DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to understanding the intrinsic properties of 4,5-Dimethylbenzo[d]isothiazole. These methods offer a balance between computational cost and accuracy for predicting molecular properties. mdpi.comshd-pub.org.rs DFT is widely used to determine the electronic structure and ground-state properties, while TD-DFT is employed to explore excited states and predict spectroscopic behavior. researchgate.net
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. nih.gov Using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p), researchers can calculate the molecular geometry that corresponds to the lowest energy on the potential energy surface. mdpi.commjcce.org.mk This process yields precise information on bond lengths, bond angles, and dihedral angles.
For this compound, geometry optimization would confirm the planarity of the fused benzo[d]isothiazole ring system and determine the preferred orientations of the two methyl groups attached to the benzene (B151609) ring. While the core ring structure is rigid, rotations of the methyl groups can lead to different conformers. Computational analysis helps identify the global minimum energy conformation and the energy barriers between different rotational states, defining the molecule's conformational energy landscape.
Table 1: Exemplary Predicted Structural Parameters for Benzo[d]isothiazole Derivatives
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C-S | 1.75 - 1.77 | |
| S-N | 1.63 - 1.65 | |
| C-N | 1.32 - 1.34 | |
| C-C (aromatic) | 1.38 - 1.42 | |
| C-S-N: 92 - 94 | ||
| S-N-C: 110 - 112 | ||
| C-C-C (aromatic): 118 - 121 |
Note: This table presents typical values for the benzisothiazole core based on DFT calculations for related structures. Specific values for this compound would require a dedicated calculation.
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule. youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. shd-pub.org.rsyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. shd-pub.org.rs
DFT calculations are routinely used to compute the energies and visualize the spatial distribution of the HOMO and LUMO. mdpi.com For this compound, the HOMO is expected to be distributed over the electron-rich aromatic system, while the LUMO would also be located on the fused ring structure. The presence of two electron-donating methyl groups on the benzene ring would likely raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted benzo[d]isothiazole parent molecule. A smaller energy gap suggests that the molecule can be more easily excited and may exhibit higher chemical reactivity. shd-pub.org.rs These calculations also allow for the determination of various chemical reactivity descriptors, such as chemical hardness, softness, and electronegativity. mdpi.comnih.gov
Table 2: Calculated Frontier Molecular Orbital Energies for Benzothiazole (B30560) Analogs
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzothiazole Analog 1 | -5.59 | -1.95 | 3.64 |
| Benzothiazole Analog 2 (-CH3 subst.) | -5.52 | -1.92 | 3.60 |
| Benzothiazole Analog 3 (-NO2 subst.) | -6.18 | -3.35 | 2.83 |
Source: Data adapted from studies on substituted benzothiazoles to illustrate electronic effects. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λ_max) and their corresponding intensities (oscillator strengths). researchgate.net
For this compound, TD-DFT calculations would likely predict strong absorption bands in the ultraviolet region, corresponding primarily to π→π* transitions within the aromatic system. The lowest energy transition, often associated with the HOMO-to-LUMO excitation, is particularly important as it dictates the onset of absorption. youtube.com These theoretical predictions are invaluable for interpreting experimental spectra and understanding how structural modifications influence the optical properties of the molecule. Similarly, computational methods can be applied to study the first excited state to predict emission properties, such as fluorescence, by analyzing the geometry of the relaxed excited state.
Table 3: Representative TD-DFT Calculated Absorption Data for Benzothiazole Derivatives
| Excitation | Excitation Energy (E) (eV) | Wavelength (λ_max) (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 3.45 | 359 | 0.25 |
| S0 → S2 | 4.10 | 302 | 0.18 |
| S0 → S3 | 4.55 | 272 | 0.35 |
Note: This table shows exemplary data from TD-DFT calculations on related heterocyclic systems to illustrate typical outputs. researchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations excel at describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more complex environment, such as in solution or interacting with a biological target. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals dynamic processes and intermolecular interactions. nih.govbiointerfaceresearch.com
For this compound, MD simulations could be employed to:
Study Solvation: Analyze the arrangement of solvent molecules (e.g., water) around the solute and calculate properties like the free energy of solvation.
Investigate Aggregation: Determine the tendency of molecules to self-associate in solution and characterize the structure and stability of dimers or larger aggregates.
Simulate Protein-Ligand Binding: If this compound is investigated as a potential biologically active agent, MD simulations can model its interaction with a target protein, assessing the stability of the binding pose and identifying key intermolecular forces like hydrogen bonds and hydrophobic interactions. nih.govrsc.org
These simulations provide a dynamic picture of the molecule's behavior that is inaccessible to static quantum mechanics calculations alone. biointerfaceresearch.com
In Silico Approaches to Structure-Activity Relationship (SAR) for this compound Analogues
In silico methods are crucial in modern drug discovery and materials science for establishing Structure-Activity Relationships (SAR). nih.gov These computational techniques are used to understand how variations in the chemical structure of a series of compounds, such as analogues of this compound, affect their biological activity or physical properties. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to build a mathematical relationship between the chemical structures of a set of compounds and their measured biological activity. scispace.comnih.gov The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. imist.ma
A typical QSAR study on analogues of this compound would involve the following steps:
Data Set Compilation: A series of analogues with varying substituents on the benzo[d]isothiazole scaffold is synthesized, and their biological activity (e.g., inhibitory concentration) is measured.
Descriptor Calculation: For each analogue, a large number of molecular descriptors are calculated. These can be classified as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). imist.maimist.ma
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates a subset of the most relevant descriptors with the observed activity. imist.manih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training) techniques. imist.ma
A validated QSAR model can be used to predict the activity of new, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates and guiding the optimization of lead compounds. nih.govscispace.com
Table 4: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Electron-donating/accepting ability, polarity |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, membrane permeability |
| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Size, shape, branching |
| 3D Descriptors | Solvent Accessible Surface Area (SASA) | Molecular surface properties, interaction potential |
Based on a comprehensive search for scientific literature, there are no specific molecular docking studies available for the compound “this compound.” Research in computational chemistry and theoretical modeling, including molecular docking, has been conducted on related heterocyclic structures such as benzothiazole, thiazole (B1198619), and dihydrothiazole derivatives. However, specific data, research findings, and data tables concerning the molecular docking of this compound with biological targets are not present in the available search results.
Therefore, it is not possible to generate the requested article section with detailed research findings and data tables as this would require fabricating data that does not exist in published scientific literature. Adherence to scientific accuracy and the strict constraints of the user request precludes the use of information from related but structurally different compounds.
Crystallographic Analysis and Solid State Structural Determination of 4,5 Dimethylbenzo D Isothiazole
Single Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structure
Without experimental data, it is not possible to detail the atomic resolution structure of 4,5-Dimethylbenzo[d]isothiazole.
Determination of Crystal System, Space Group, and Unit Cell Parameters
Information regarding the crystal system (e.g., monoclinic, orthorhombic), the space group that defines the symmetry of the crystal lattice, and the specific dimensions of the unit cell (a, b, c, α, β, γ) are all derived directly from SCXRD experiments. In the absence of such an experiment for this compound, these parameters remain unknown.
Elucidation of Molecular Conformation and Crystal Packing
The precise three-dimensional arrangement of atoms within the this compound molecule (its conformation) and the manner in which these molecules arrange themselves within the crystal lattice (crystal packing) are key findings from SCXRD analysis. This information is crucial for understanding the solid-state properties of a compound.
Analysis of Intermolecular Interactions in the Solid State
A detailed examination of the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that hold the crystal lattice together is contingent on having the solved crystal structure. These interactions significantly influence the physical properties of the material.
Electron Diffraction and Complementary Structural Characterization Techniques
While electron diffraction can serve as a complementary or alternative method to SCXRD for structural determination, particularly for very small crystals, no published studies utilizing this technique for this compound were identified.
Future research involving the successful crystallization and subsequent diffraction analysis of this compound will be necessary to provide the data required for a complete crystallographic and structural report.
Chemical Reactivity and Mechanistic Investigations of 4,5 Dimethylbenzo D Isothiazole
Electrophilic Substitution Reactions on the Benzenoid Moiety
The fused benzene (B151609) ring of the benzo[d]isothiazole system is susceptible to electrophilic attack, a characteristic feature of aromatic compounds. Studies on the parent 2,1-benzisothiazole have elucidated the regiochemical outcomes of such reactions, providing a foundational understanding for substituted derivatives like 4,5-dimethylbenzo[d]isothiazole.
In electrophilic substitution reactions, the position of attack on the benzenoid ring is dictated by the electronic effects of the fused isothiazole (B42339) ring. For the parent 2,1-benzisothiazole, bromination under conditions favoring an electrophilic mechanism (Br⁺) results in a mixture of products. The primary products are 5- and 7-bromo-2,1-benzisothiazole, with a smaller amount of 4,7-dibromo-2,1-benzisothiazole also being formed. rsc.org
Nitration of 2,1-benzisothiazole with mixed acid (a source of the nitronium ion, NO₂⁺) leads predominantly to 5-nitro-2,1-benzisothiazole. Smaller quantities of the 7-nitro and 4-nitro isomers are also generated. rsc.org When substituents are already present on the benzene ring, they exert a more dominant directing influence than the fused isothiazole ring. rsc.org
Influence of Dimethyl Substitution on Regioselectivity
In this compound, the two methyl groups on the benzenoid ring are expected to significantly influence the regioselectivity of electrophilic substitution. Methyl groups are activating and ortho-, para-directing. The 4- and 5-positions are already substituted. Therefore, electrophilic attack will be directed to the remaining available positions, C-6 and C-7.
The 4-methyl group will activate the C-6 position (para) and the 5-methyl group will activate the C-6 position (ortho) and the C-7 position (meta). The combined activating and directing effects of the two methyl groups, along with the inherent directing effect of the fused isothiazole ring, would likely lead to a complex product distribution in electrophilic substitution reactions. However, the strong activation by the methyl groups would likely favor substitution at the C-6 and C-7 positions over substitution at other positions.
Nucleophilic Reactivity of the Isothiazole Ring
The isothiazole ring in benzo[d]isothiazoles exhibits nucleophilic character, primarily at the nitrogen atom. This is demonstrated by the ready formation of quaternary salts upon reaction with various alkylating agents. 2,1-Benzisothiazoles react with dialkyl sulfates, alkyl bromides, and alkyl toluene-p-sulfonates at elevated temperatures (115–120 °C) to yield the corresponding N-alkyl-2,1-benzisothiazolium salts.
In the case of substituted derivatives, such as 3-amino-2,1-benzisothiazole, reaction with benzyne (B1209423) results in N-phenylated products, further highlighting the nucleophilic nature of the exocyclic amino group in this system.
Transformations Involving Ring Expansion or Contraction
The isothiazole ring of benzo[d]isothiazoles can undergo transformations that lead to ring-opened products. A notable reaction is the decomposition of the N-alkyl-2,1-benzisothiazolium salts. These quaternary salts are susceptible to cleavage by both aqueous acid and base, affording N-substituted o-aminobenzaldehydes. This transformation represents a formal ring-opening of the isothiazole moiety.
With respect to cycloaddition reactions that could lead to ring expansion, simple 2,1-benzisothiazoles have been found to be unreactive towards dienophiles like maleic anhydride (B1165640) in Diels-Alder reactions. rsc.org This lack of reactivity is attributed to the aromatic character of the benzo[d]isothiazole system. However, substituted derivatives such as 3-methylamino- and 3-ethylamino-2,1-benzisothiazole do react with maleic anhydride to give substituted thioamides, which may proceed through an initial Diels-Alder addition product. rsc.org
Derivatization Strategies and Functional Group Interconversions of this compound
Several strategies can be envisioned for the derivatization of this compound, building upon the known reactivity of the parent ring system.
N-Alkylation: As discussed, the nitrogen atom can be alkylated to form quaternary benzisothiazolium salts.
Ring-Opening to Substituted o-Aminobenzaldehydes: The resulting quaternary salts can be hydrolyzed to yield N-substituted 2-amino-3,4-dimethylbenzaldehydes, which are themselves versatile synthetic intermediates.
Electrophilic Substitution on the Benzenoid Ring: As detailed in section 6.1, reactions such as nitration and halogenation can introduce further functional groups onto the benzene ring, with the positions of substitution influenced by the dimethyl groups.
Introduction of Substituents at the 3-Position: While not directly demonstrated for the 4,5-dimethyl derivative, synthetic routes to 3-substituted 2,1-benzisothiazoles, such as those starting from appropriately substituted 2-aminotoluenes and thionyl chloride, suggest that functional groups can be incorporated at this position. acs.org
Kinetic and Thermodynamic Studies of Reaction Mechanisms
To date, specific kinetic and thermodynamic studies on the reactions of this compound are not extensively reported in the literature. Such studies are crucial for a detailed understanding of reaction mechanisms, allowing for the determination of rate laws, activation parameters (enthalpy and entropy of activation), and the influence of reaction conditions on the reaction pathways.
Role of Catalysts and Reaction Conditions
The conditions under which reactions are performed play a critical role in determining the outcome of reactions involving benzo[d]isothiazoles.
Electrophilic Substitution: The choice of reagent and solvent is crucial. For example, bromination proceeds via an electrophilic pathway when Br⁺ is the active species. Nitration is typically carried out using mixed nitric and sulfuric acids to generate the highly electrophilic nitronium ion.
Quaternization and Ring Opening: The formation of benzisothiazolium salts requires heating with an alkylating agent. The subsequent ring opening is promoted by the presence of aqueous acid or base.
Synthesis of the Ring System: The synthesis of substituted 2,1-benzisothiazoles from o-toluidine (B26562) derivatives and thionyl chloride is performed in a high-boiling inert solvent like xylene. acs.org
While specific catalytic cycles involving this compound are not well-documented, the principles of catalysis in heterocyclic chemistry, such as the use of transition metals to facilitate cross-coupling reactions or acid/base catalysis to promote specific transformations, would be applicable.
Advanced Research Applications and Mechanistic Insights of 4,5 Dimethylbenzo D Isothiazole Derivatives
Applications in Advanced Materials Science
The inherent electronic characteristics of the benzisothiazole core, which can be finely tuned through substituent modification, make its derivatives highly attractive for applications in advanced materials.
Role in Organic Electronic Materials and Semiconductors
Benzothiazole (B30560) and its related thiazole-containing heterocyclic structures are integral components in the design of organic semiconductors. nih.govnih.gov These materials are valued for being lightweight, flexible, and environmentally friendly, making them suitable for devices like organic field-effect transistors (OFETs), photovoltaics, and organic thin-film transistors (OTFTs). nih.gov The thiazole (B1198619) moiety is a common electron-accepting heterocycle because of the electron-withdrawing nature of its imine (C=N) group. nih.gov This property is leveraged in donor-acceptor (D-A) type molecules, where the benzothiazole unit acts as the acceptor. nih.gov
The performance of these organic semiconductor materials is heavily dependent on their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By introducing suitable electron-donating (D) and electron-accepting (A) groups into the molecular structure, it is possible to modify these energy levels and narrow the energy gap. nih.gov For instance, studies on benzothiazole-derived compounds have shown that substituting the structure with electron-donating groups like -CH3 and electron-withdrawing groups like -NO2 can effectively tune the optoelectronic and charge transport properties. nih.gov Specifically, the substitution of an -NO2 group on a furan (B31954) ring within a benzothiazole derivative was found to lower both HOMO and LUMO energy levels, reducing the energy gap and thereby benefiting the material's charge transport and optoelectronic characteristics. nih.gov This strategic tuning of molecular orbitals is a key principle in developing high-performance thiazole-based organic semiconductors for various electronic applications. semanticscholar.orgrsc.orgresearchgate.net
Development of Fluorescent Probes and Dyes Incorporating Benzisothiazole Scaffolds
The unique photophysical properties of benzisothiazole and its analogue, benzothiadiazole (BTD), make them excellent fluorophores for developing advanced fluorescent probes and dyes. nih.govsemanticscholar.org These probes are instrumental in bioimaging, allowing for the visualization of cellular organelles, biomolecules, and dynamic biological processes. amazonaws.com BTD-containing fluorophores have been successfully applied as bioprobes for imaging various cellular components, including nuclei, mitochondria, lipid droplets, and lysosomes. nih.govamazonaws.com
The versatility of the benzothiadiazole scaffold allows for the design of probes with a wide range of emission wavelengths across the visible spectrum. amazonaws.com For example, a benzothiazole-based derivative, BT-BO, was developed as an aggregation-induced emission (AIE) fluorescent "turn-on" probe specifically for detecting hydrogen peroxide (H2O2) in living cells. nih.gov This probe exhibits a distinct emission peak at 604 nm and demonstrates high sensitivity and selectivity for H2O2 over other reactive oxygen species. nih.gov Similarly, other benzothiazole derivatives have been engineered as "light-up" probes for nucleic acids, showing enhanced fluorescence upon binding to specific DNA structures like G-quadruplexes. researchgate.net This property allows them to effectively distinguish between different DNA conformations. researchgate.net
Table 1: Examples of Benzisothiazole-Based Fluorescent Probes and Their Applications
| Probe Name/Type | Target/Application | Key Findings |
| BT-BO | Hydrogen Peroxide (H₂O₂) in living cells | A "turn-on" probe with an emission peak at 604 nm; demonstrates good sensitivity and selectivity. nih.gov |
| Benzothiazole Orange (BO) Analogs | Duplex and G-quadruplex DNA | Act as "light-up" probes, efficiently distinguishing G-quadruplexes from single-stranded DNA; show enhanced sensitivity to parallel G-quadruplexes. researchgate.net |
| BTD-Dye-4 | Deep tissue imaging | A red-emitting dye that localizes around the cell nucleus area, suggesting potential for deep tissue imaging applications. amazonaws.com |
| PBTZM | Enrofloxacin (ENR) detection | A G-quadruplex-targeted fluorescent probe used in an aptasensor for detecting the antibiotic ENR with a detection limit of 24.74 nM. researchgate.net |
Exploration of Nonlinear Optical (NLO) Properties
Organic compounds with significant nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including optical data storage and image processing. nih.gov Benzothiazole derivatives have emerged as promising candidates for NLO materials due to their tunable electronic structures. researchgate.net The NLO response in these molecules is often based on a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge, facilitating intramolecular charge transfer. nih.govresearchgate.net
Theoretical and experimental studies have demonstrated that the NLO properties of benzothiazole derivatives can be systematically enhanced. For example, extending the conjugated bridge and using a strong donor group, such as 4-NPh2, significantly improves NLO characteristics. researchgate.net Computational studies using Density Functional Theory (DFT) have become a powerful tool for designing and predicting the NLO responses of new compounds. nih.govdntb.gov.ua In one such study, a series of non-fullerene acceptor-based compounds were designed, and their NLO properties were calculated. The designed compounds showed promising NLO responses, with the highest first hyperpolarizability (βtotal) value reaching 13.44 × 10⁻²⁷ esu, attributed to efficient intramolecular charge transfer and low charge transport resistance. nih.gov The conversion of neutral benzothiazoles into benzothiazolium salts has also been shown to be an effective strategy for creating much more effective NLO-phores. researchgate.net
Molecular Mechanisms of Biological Activity in Medicinal Chemistry Contexts
Derivatives of benzisothiazole are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. Understanding their molecular mechanisms, including enzyme interactions and binding with biomolecules, is critical for the development of new therapeutic agents.
Enzyme Inhibition/Activation Profiles and Target Engagement Studies
Benzothiazole and related thiazole derivatives have been identified as potent inhibitors of various enzymes implicated in a range of diseases. Their efficacy often stems from specific interactions with the enzyme's active site or allosteric sites.
One major area of investigation is in neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov Novel thiazole-piperazine derivatives have been shown to be potent inhibitors of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), with the most active compounds exhibiting IC50 values in the submicromolar range. nih.gov For example, compound 10 from one study was the most potent hAChE inhibitor with an IC50 of 0.151 μM. nih.gov Similarly, other benzothiazole derivatives have demonstrated dual inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), key enzymes in Alzheimer's pathology. nih.gov Compound 4f in a particular study showed significant inhibition of AChE and MAO-B with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. nih.gov
In the context of metabolic disorders, pyrazolyl-thiazole derivatives have been investigated as inhibitors of aldose reductase (AR) and α-glycosidase, enzymes involved in diabetic complications. nih.gov These compounds displayed effective inhibition, with Ki values for α-glycosidase ranging from 0.43 ± 0.06 to 2.30 ± 0.48 µM, outperforming the standard drug acarbose. nih.gov Furthermore, in cancer research, novel benzo nih.govnih.govimidazo[2,1-b]thiazole derivatives were designed as potential epidermal growth factor receptor (EGFR) inhibitors, showing a strong correlation between their EGFR kinase inhibitory activity and their anti-proliferative effects on cancer cells. mdpi.comdntb.gov.ua
Table 2: Enzyme Inhibition Profiles of Selected Thiazole and Benzothiazole Derivatives
| Compound/Derivative Class | Target Enzyme(s) | Inhibition Value (IC₅₀ or Kᵢ) | Disease Context |
| Compound 4f | Acetylcholinesterase (AChE) | IC₅₀ = 23.4 ± 1.1 nM | Alzheimer's Disease |
| Monoamine Oxidase-B (MAO-B) | IC₅₀ = 40.3 ± 1.7 nM | ||
| Thiazole-piperazine (Compound 10) | human Acetylcholinesterase (hAChE) | IC₅₀ = 0.151 µM | Alzheimer's Disease |
| Isatin-linked dihydrothiazole (1b) | Acetylcholinesterase (AChE) | IC₅₀ = 18.2 µM | Alzheimer's Disease |
| Pyrazolyl-thiazoles (3a-i) | α-Glycosidase | Kᵢ = 0.43 to 2.30 µM | Diabetes |
| Aldose Reductase (AR) | Kᵢ = 7.09 to 21.89 µM | ||
| Benzo[d]thiazol-2-yl benzenesulfonates | α-Amylase | IC₅₀ = 43.31 ± 4.3 µM | Diabetes |
| Pancreatic Lipase | IC₅₀ = 22.73 ± 4.15 µM |
Molecular docking studies often complement these experimental findings, providing insights into the binding modes of these inhibitors. For instance, docking simulations revealed that potent AChE inhibitors interact with key amino acids in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govpsu.edu
Interactions with Biomolecules (e.g., DNA, Proteins) and Binding Affinity Assessments
The therapeutic and diagnostic potential of benzisothiazole derivatives is also linked to their ability to bind non-covalently to crucial biomolecules like DNA and proteins. The planar aromatic structure of the benzothiazole ring system is well-suited for intercalating between the base pairs of DNA or fitting into the binding pockets of proteins. researchgate.netresearchgate.net
Studies on the interaction between benzothiazole derivatives and DNA have employed various techniques, including UV-visible spectroscopy, fluorescence spectroscopy, and viscosity measurements. mdpi.comactascientific.com These studies often reveal that the compounds bind to DNA through an intercalative mode, where the molecule inserts itself into the DNA double helix. researchgate.netactascientific.com The intrinsic binding constants (Kb) quantify the affinity of this interaction. For example, a novel thiazolo[5,4-b]pyridine (B1319707) derivative was found to bind strongly to calf thymus DNA (CT-DNA) with a Kb value of 7.24 × 10⁵ M⁻¹. actascientific.com Molecular docking simulations further illuminate these interactions, predicting the preferred binding orientation within the DNA grooves and identifying specific hydrogen bonding and hydrophobic interactions with DNA base pairs. mdpi.comactascientific.com
Beyond DNA, these derivatives also target proteins. In silico docking studies have been used to evaluate the binding affinities of thiazole derivatives against proteins like Hsp82 and Hsp90, which are important targets in cancer therapy. nih.gov Several synthesized ligands demonstrated stronger binding affinities (lower docking scores) than the reference drug erlotinib, with scores for promising compounds like 4c and 4j being -9.76 and -9.55 kcal/mol, respectively, against the Hsp90 protein. nih.gov These strong binding affinities suggest that the compounds are promising candidates for further development as protein-targeted therapeutic agents.
Table 3: Biomolecular Interaction and Binding Affinity Data for Benzisothiazole Derivatives
| Compound/Derivative | Biomolecular Target | Method of Analysis | Binding Parameter |
| Thiazolo[5,4-b]pyridine Derivative | Calf Thymus DNA (CT-DNA) | UV-Vis Absorption | Binding Constant (Kb) = 7.24 × 10⁵ M⁻¹ |
| Isatin-Thiazolidine (IST-02) | ds-DNA | Molecular Docking | Binding Constant (Kb) = 1.6 × 10⁴ M⁻¹ |
| Thiazole Scaffold (4c) | Hsp90 Protein | Molecular Docking | Docking Score = -9.76 kcal/mol |
| Thiazole Scaffold (4j) | Hsp90 Protein | Molecular Docking | Docking Score = -9.55 kcal/mol |
| BM3 (Benzothiazole Derivative) | DNA Topoisomerase IIα | Relaxation Assay | IC₅₀ = 39 nM |
Modulation of Cellular Pathways and Molecular Signaling Mechanisms
Derivatives of the parent benzo[d]isothiazole scaffold have demonstrated the ability to influence cellular processes, particularly those related to cell proliferation and survival. Studies on various benzo[d]isothiazole derivatives have highlighted their cytotoxic effects against cancer cell lines, suggesting interference with key cellular pathways. For instance, certain benzo[d]isothiazole Schiff bases have been shown to inhibit the growth of leukemia cell lines. nih.gov This antiproliferative activity points towards the modulation of signaling cascades that are critical for the growth and survival of cancer cells.
The induction of apoptosis, or programmed cell death, is a crucial mechanism through which anticancer agents exert their effects. While direct evidence for 4,5-dimethylbenzo[d]isothiazole is lacking, related benzothiazole derivatives have been observed to trigger apoptosis. This is often accompanied by cell cycle arrest, indicating an interruption of the normal progression of cell division. The molecular mechanisms can involve DNA damage, leading to the activation of apoptotic pathways. For example, some benzothiazole compounds have been shown to increase cellular apoptosis when used in combination with other agents.
Furthermore, the inhibition of specific enzymes that are overactive in disease states is another important mechanism. For example, derivatives of 1,2-benzisothiazole (B1215175) have been developed as inhibitors of carbonic anhydrase IX, an enzyme upregulated in hypoxic tumors. By inhibiting this enzyme, these compounds can selectively target cancer cells. While these findings are for a different isomer, they underscore the potential for the benzoisothiazole core to be tailored to interact with specific molecular targets.
Future research into this compound derivatives could explore their impact on a range of cellular signaling pathways implicated in various diseases, including but not limited to:
Kinase Signaling Cascades: Many signaling pathways, such as the MAPK and PI3K/Akt pathways, are regulated by kinases and are often dysregulated in cancer.
Apoptotic Pathways: Investigating the activation of caspases and the regulation of Bcl-2 family proteins would provide insight into the pro-apoptotic potential.
Cell Cycle Regulation: Examining the effects on cyclins and cyclin-dependent kinases (CDKs) could reveal mechanisms of cell cycle arrest.
Structure-Activity Relationship (SAR) Determinations for Mechanistic Understanding
The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical moieties responsible for a compound's effects and to optimize its potency and selectivity. For the broader class of thiazole and benzothiazole derivatives, several SAR studies have provided valuable insights that could guide the investigation of this compound derivatives.
Key structural features that are often varied in SAR studies include:
Substituents on the Benzene (B151609) Ring: The position and nature of substituents on the benzene portion of the benzo[d]isothiazole nucleus can significantly impact activity. The presence of the 4,5-dimethyl groups in the target compound is a defining feature. The electron-donating nature of these methyl groups could influence the electronic properties of the entire molecule and its interaction with biological targets.
Substituents on the Isothiazole (B42339) Ring: Modifications at different positions of the isothiazole ring can lead to changes in biological activity.
Side Chains and Functional Groups: The addition of various side chains and functional groups can alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-target interactions.
For example, in a series of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives, the nature of the substituent on the amino group of the thiadiazole ring was found to be a key determinant of antiproliferative activity. Specifically, a derivative with a 3-methoxyphenylamino group exhibited the highest activity against a bladder cancer cell line. This highlights how systematic structural modifications can lead to the identification of more potent compounds.
To establish a clear SAR for this compound derivatives, a systematic approach would be necessary. This would involve the synthesis of a library of analogs with variations at specific positions and the subsequent evaluation of their biological activity.
Table of Investigated Structural Modifications and Their Potential Impact on Activity
| Modification Site | Type of Modification | Potential Impact on Biological Activity |
| Benzo Ring | Variation of methyl group positions | Alteration of electronic properties and steric hindrance |
| Benzo Ring | Introduction of other substituents (e.g., halogens, methoxy (B1213986) groups) | Modulation of lipophilicity and target binding affinity |
| Isothiazole Ring | Substitution at available positions | Influence on interaction with specific amino acid residues in a target protein |
| Appended Functional Groups | Addition of Schiff base moieties | Potential for enhanced cytotoxicity and antiproliferative effects |
| Appended Functional Groups | Incorporation of other heterocyclic rings | Creation of hybrid molecules with potentially novel mechanisms of action |
By systematically exploring these structural variations, researchers can build a comprehensive understanding of the SAR for this compound derivatives. This knowledge is crucial for the rational design of new compounds with improved therapeutic potential and for elucidating their underlying mechanisms of action at the molecular level.
Future Research Directions and Emerging Perspectives on 4,5 Dimethylbenzo D Isothiazole
Innovative and Sustainable Synthetic Methodologies
Future synthetic efforts would likely focus on developing efficient and environmentally benign methods for the preparation of 4,5-Dimethylbenzo[d]isothiazole. This could involve the adaptation of existing methods for benzo[d]isothiazole synthesis to the specific starting materials required for the 4,5-dimethyl substitution pattern. Key areas of investigation would include:
Exploration of Novel Catalytic Systems: Investigating the use of transition metal catalysts (e.g., palladium, copper, iron) to facilitate the key bond-forming reactions in a more efficient and selective manner.
Green Chemistry Approaches: Developing synthetic routes that utilize greener solvents, reduce energy consumption, and minimize the generation of hazardous waste. This could involve exploring one-pot reactions or flow chemistry techniques.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields for the synthesis of the target compound.
A hypothetical comparison of potential synthetic routes is presented in Table 1.
Table 1: Hypothetical Comparison of Synthetic Strategies for this compound
| Synthetic Approach | Potential Starting Materials | Potential Advantages | Potential Challenges |
| Classical Cyclization | 2-Amino-3,4-dimethylbenzenethiol | Well-established for related compounds | Availability and stability of starting material |
| Transition-Metal Catalyzed Cross-Coupling | 2-Halo-3,4-dimethylaniline and a sulfur source | High efficiency and functional group tolerance | Catalyst cost and optimization of reaction conditions |
| C-H Activation/Annulation | 3,4-Dimethylaniline and a sulfur-containing reagent | Atom economy and step efficiency | Regioselectivity and harsh reaction conditions |
This table is speculative and intended to guide future research.
Unveiling Novel Reactivity Patterns and Unexplored Transformations
A thorough investigation into the reactivity of this compound is essential to unlock its synthetic potential. The electron-donating nature of the two methyl groups is expected to influence the reactivity of both the benzene (B151609) and isothiazole (B42339) rings. Future studies could explore:
Electrophilic Aromatic Substitution: Determining the regioselectivity of reactions such as nitration, halogenation, and acylation on the benzene ring.
Metal-Catalyzed Cross-Coupling Reactions: Investigating the utility of the compound in Suzuki, Heck, and other cross-coupling reactions to generate more complex molecular architectures.
Ring-Opening and Rearrangement Reactions: Exploring the stability of the isothiazole ring under various conditions and the potential for novel rearrangements.
Design and Synthesis of Next-Generation Functional Materials
The unique electronic and structural features of this compound could be harnessed to create novel functional materials. The incorporation of this building block into larger conjugated systems could lead to materials with interesting photophysical and electronic properties. Potential areas of exploration include:
Organic Light-Emitting Diodes (OLEDs): Synthesizing derivatives that could serve as emitters or host materials in OLED devices.
Organic Photovoltaics (OPVs): Designing and synthesizing polymers or small molecules incorporating the this compound unit for use in organic solar cells.
Chemosensors: Developing derivatives that exhibit changes in their optical or electronic properties upon binding to specific analytes.
Comprehensive Mechanistic Deconvolution of Biological Interactions
Given the known biological activities of other benzo[d]isothiazole derivatives, a comprehensive evaluation of the biological profile of this compound is a critical research direction. This would involve:
Screening for Biological Activity: Testing the compound against a wide range of biological targets, including enzymes, receptors, and microbial strains.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues with modifications to the core structure to understand the key structural features responsible for any observed activity.
Mechanism of Action Studies: For any active compounds, elucidating the precise molecular mechanism by which they exert their biological effects.
A hypothetical screening cascade is outlined in Table 2.
Table 2: Hypothetical Biological Screening Cascade for this compound
| Screening Phase | Assays | Potential Therapeutic Areas |
| Primary Screening | Anticancer cell line proliferation assays, Antimicrobial assays (bacteria, fungi) | Oncology, Infectious Diseases |
| Secondary Screening | Enzyme inhibition assays (e.g., kinases, proteases), Receptor binding assays | Targeted Cancer Therapy, Neurological Disorders |
| In Vivo Studies | Animal models of disease | Validation of therapeutic potential |
This table is speculative and intended to guide future research.
Predictive Computational Design for Tailored this compound Analogues
Computational chemistry can play a pivotal role in accelerating the discovery and optimization of novel this compound derivatives. Molecular modeling techniques can be employed to:
Predict Physicochemical Properties: Calculate properties such as solubility, lipophilicity, and electronic parameters to guide the design of analogues with improved pharmacokinetic profiles.
Simulate Biological Interactions: Use molecular docking and molecular dynamics simulations to predict how these compounds might bind to specific biological targets.
Guide Synthetic Efforts: Predict the reactivity and spectral properties of new analogues to aid in their synthesis and characterization.
Q & A
Q. What are the established synthetic routes for 4,5-Dimethylbenzo[d]isothiazole, and how do reaction conditions influence yield?
Methodological Answer:
- A common approach involves bromination of benz[d]isothiazole derivatives followed by nucleophilic substitution. For example, 4,5-bis(bromomethyl)-3-phenylisothiazole can react with sodium iodide to generate reactive intermediates, which are further functionalized with dimethyl acetylenedicarboxylate (DMAD) under aerobic oxidation to form substituted derivatives .
- Key factors include solvent choice (e.g., DMF for iodide displacement), temperature (20–35°C for optimal catalytic activity in coupling reactions), and purification via crystallization (water-ethanol mixtures yield 65% purity) .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- 1H/13C NMR : Resolves methyl group positions and aromatic proton environments. For example, methyl groups at positions 4 and 5 produce distinct singlet peaks in 1H NMR .
- X-ray crystallography : Validates molecular geometry and confirms regioselectivity in substitution reactions (e.g., crystallographic data for benzoimidazo-thiadiazines) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns, particularly for halogenated derivatives .
Advanced Research Questions
Q. How can palladium complexes with this compound ligands enhance Suzuki-Miyaura cross-coupling efficiency?
Methodological Answer:
- Palladium complexes with monodentate isothiazole ligands (e.g., LPdCl₂) exhibit higher catalytic activity than bidentate analogs (L₂PdCl₂). Optimal activity occurs at 20–35°C, with atmospheric oxygen tolerance minimizing arylboronic acid homocoupling (1–3% byproduct yield) .
- To improve recyclability, heterogeneous catalysts (e.g., silicon-oxide-supported Pd complexes) retain >90% activity over 10 cycles .
Q. How do structural modifications of this compound affect neurotropic activity in vivo?
Methodological Answer:
- Conjugation with biomolecules (e.g., glucose or dipeptides) via amide/urea linkers enhances blood-brain barrier penetration. Intranasal administration in rats increases locomotor activity, but results vary with substituent polarity .
- Contradictions in reported activity may arise from stereoelectronic effects: electron-withdrawing groups (e.g., Cl) reduce bioavailability, while hydrophilic linkers improve solubility but limit membrane permeability .
Q. What computational strategies predict feasible synthetic routes for novel this compound derivatives?
Methodological Answer:
- Retrosynthetic analysis : AI tools (e.g., Template_relevance models) leverage databases like Reaxys to propose one-step routes. For example, coupling methylisothiazole with acetylenedicarboxylates is prioritized for high-yield adducts .
- Genetic algorithms (GAtor) : Optimize crystal packing predictions for derivatives, reducing experimental screening time. Multi-objective optimization balances thermodynamic stability and synthetic accessibility .
Q. How can conflicting data on fungicidal activity of isothiazole-thiazole hybrids be resolved?
Methodological Answer:
- Dose-response assays : Compare EC₅₀ values across fungal strains (e.g., Botrytis cinerea vs. Fusarium spp.) to identify structure-activity trends. For example, 4,5-dimethyl substitution improves antifungal potency by 40% compared to unsubstituted analogs .
- Metabolic profiling : Use UPLC-Q-TOF to track hydrolysis products (e.g., LY5-24-2 derivatives) and correlate stability with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
